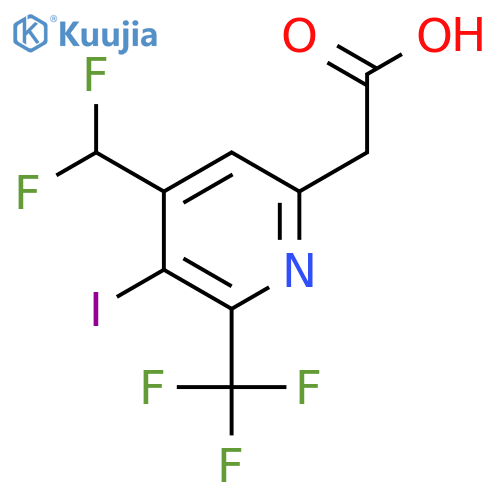

Cas no 1805194-49-3 (4-(Difluoromethyl)-3-iodo-2-(trifluoromethyl)pyridine-6-acetic acid)

1805194-49-3 structure

商品名:4-(Difluoromethyl)-3-iodo-2-(trifluoromethyl)pyridine-6-acetic acid

CAS番号:1805194-49-3

MF:C9H5F5INO2

メガワット:381.037992238998

CID:4896108

4-(Difluoromethyl)-3-iodo-2-(trifluoromethyl)pyridine-6-acetic acid 化学的及び物理的性質

名前と識別子

-

- 4-(Difluoromethyl)-3-iodo-2-(trifluoromethyl)pyridine-6-acetic acid

-

- インチ: 1S/C9H5F5INO2/c10-8(11)4-1-3(2-5(17)18)16-7(6(4)15)9(12,13)14/h1,8H,2H2,(H,17,18)

- InChIKey: ZAMAGBOIMXIFDP-UHFFFAOYSA-N

- ほほえんだ: IC1=C(C(F)(F)F)N=C(CC(=O)O)C=C1C(F)F

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 8

- 重原子数: 18

- 回転可能化学結合数: 3

- 複雑さ: 312

- トポロジー分子極性表面積: 50.2

- 疎水性パラメータ計算基準値(XlogP): 2.5

4-(Difluoromethyl)-3-iodo-2-(trifluoromethyl)pyridine-6-acetic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029019589-1g |

4-(Difluoromethyl)-3-iodo-2-(trifluoromethyl)pyridine-6-acetic acid |

1805194-49-3 | 95% | 1g |

$2,923.95 | 2022-04-01 | |

| Alichem | A029019589-500mg |

4-(Difluoromethyl)-3-iodo-2-(trifluoromethyl)pyridine-6-acetic acid |

1805194-49-3 | 95% | 500mg |

$1,786.10 | 2022-04-01 | |

| Alichem | A029019589-250mg |

4-(Difluoromethyl)-3-iodo-2-(trifluoromethyl)pyridine-6-acetic acid |

1805194-49-3 | 95% | 250mg |

$940.80 | 2022-04-01 |

4-(Difluoromethyl)-3-iodo-2-(trifluoromethyl)pyridine-6-acetic acid 関連文献

-

Ileana Menegazzo,Alexander Fries,Stefano Mammi,Roberta Galeazzi,Gianluca Martelli,Mario Orena,Samuele Rinaldi Chem. Commun., 2006, 4915-4917

-

Ahmad Reza Moosavi-Zare,Mohammad Ali Zolfigol,Ehsan Noroozizadeh,Mahsa Tavasoli,Vahid Khakyzadeh,Abdolkarim Zare New J. Chem., 2013,37, 4089-4094

-

Vyacheslav Y. Sosnovskikh,Alexander V. Safrygin,Marina A. Ezhikova RSC Adv., 2016,6, 30056-30069

-

Robert A. Hill,Joseph D. Connolly Nat. Prod. Rep., 2020,37, 962-998

1805194-49-3 (4-(Difluoromethyl)-3-iodo-2-(trifluoromethyl)pyridine-6-acetic acid) 関連製品

- 926032-04-4(N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3,4-dimethoxybenzene-1-sulfonamide)

- 2016446-36-7(2-methyl-2-(thiophen-2-yl)methylbutanal)

- 2138287-85-9((1S,3s)-3-hydroxy-1-(2-nitrophenyl)cyclobutane-1-carboxylic acid)

- 1220039-77-9(1-(6-Bromo-1H-indazol-3-yl)ethanone)

- 2172035-25-3(tert-butyl 3-hydroxy-3-4-(hydroxymethyl)oxan-4-ylpyrrolidine-1-carboxylate)

- 869354-99-4(2-(Dimethylaminomethylidene)amino-6-methoxylamino-9-(β-D-2-deoxyribofuranosyl)purine)

- 1174132-74-1(3-Bromo-1H-pyrazole)

- 1172813-04-5(Methyl 4-amino-4,5,6,7-tetrahydrobenzofuran-3-carboxylate hydrochloride)

- 2680756-67-4(tert-butyl N-(2,7-dichloro-1,3-benzothiazol-6-yl)carbamate)

- 42464-96-0(NNMTi)

推奨される供給者

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量